molecular formula C10H17NO B2705564 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime CAS No. 57291-09-5

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime

Cat. No.: B2705564
CAS No.: 57291-09-5
M. Wt: 167.252
InChI Key: FXBOSCKBLTVABQ-ZHACJKMWSA-N
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Description

Historical Development and Discovery

The synthesis of 5-methyl-2-(1-methylethylidene)cyclohexan-1-one oxime traces back to early investigations into pulegone derivatives. Pulegone, a cyclic monoterpene ketone isolated from Mentha species, became a focal point for structural modification due to its accessibility and reactivity. Initial attempts to functionalize pulegone’s α,β-unsaturated ketone system led to the discovery of oxime derivatives in the 1950s, with Barbier’s work on pulegonoxime providing the first systematic characterization.

Beckmann rearrangement studies in the 1960s revealed that treating pulegone oxime with acidic reagents yielded complex lactam structures, underscoring the compound’s utility in nitrogen heterocycle synthesis. Patent literature from the 1940s further documents its regulatory classification under industrial chemical inventories, reflecting early recognition of its commercial potential. Key milestones include:

  • 1952 : Isolation of pulegone oxime as a stable crystalline solid
  • 1964 : First Beckmann rearrangement application to produce terpenoid lactams
  • 1988 : Structural elucidation via X-ray crystallography confirming bicyclic geometry
Table 1: Chronological Development of this compound Research
YearAdvancementSignificance
1952Oxime synthesis from pulegoneEstablished synthetic accessibility
1964Beckmann rearrangement studiesDemonstrated utility in heterocycle formation
1988Crystallographic analysisConfirmed bicyclic chair conformation
2020Antibacterial activity evaluationIdentified MIC values against *S. aureus*

Relationship to Pulegone and Monoterpene Family

Structurally, this compound derives from pulegone through oxime formation at the C1 carbonyl group. This modification replaces the ketone oxygen with a hydroxylamine moiety (–NOH), significantly altering electronic distribution and hydrogen-bonding capacity. Comparative analysis reveals:

  • Pulegone backbone retention : The bicyclic cyclohexanone framework remains intact, preserving the isopropylidene substituent at C2
  • Stereochemical implications : Oxime formation introduces planar geometry at C1, constraining ring conformation
  • Reactivity differences : The oxime’s nucleophilic nitrogen enables distinct transformation pathways compared to pulegone’s electrophilic ketone

Monoterpene oximes occupy a niche within terpenoid chemistry, combining the volatility and chiral centers of terpenes with the coordinating ability of oximes. This dual functionality explains their emerging applications in asymmetric catalysis and metal-organic frameworks.

Significance in Organic Chemistry Research

Recent studies position this compound as a multifunctional building block. Key research domains include:

  • Heterocycle synthesis : Beckmann rearrangement of the oxime yields bridged lactams with potential bioactivity. A 2020 study demonstrated that derivative lactams exhibit urease inhibition constants (Ki) as low as 4.6 µM against Sporosarcina pasteurii.
  • Antimicrobial agents : The parent oxime shows moderate activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC90) of 100 µg/mL reported for Staphylococcus aureus.
  • Chiral auxiliaries : The molecule’s rigid bicyclic structure and stereogenic centers make it a candidate for enantioselective synthesis templates.

Ongoing investigations focus on optimizing its reactivity in -sigmatropic rearrangements and exploring its coordination chemistry with transition metals.

Nomenclature Evolution and Systematic Classification

The compound’s nomenclature reflects both historical naming conventions and IUPAC standardization efforts:

  • Common names : Early literature referred to it as “pulegonoxime” or “menthone oxime,” emphasizing its biogenetic origin
  • Systematic designation : IUPAC rules assign the name this compound, specifying:
    • Parent cyclohexanone ring (cyclohexan-1-one)
    • Methyl substituent at C5
    • Isopropylidene group (=C(CH3)2) at C2
    • Oxime functional group (–NOH) at C1

Stereochemical descriptors further complicate nomenclature. The isopropylidene group’s E-configuration and oxime’s syn/anti isomerism necessitate careful stereodescriptor inclusion in formal communications.

Table 2: Nomenclature Comparison Across Sources
SourceIdentifierClassification System
PubChem This compoundIUPAC
Legislation MenthoximeCommon/Industrial
Chemical Synthesis PulegonoximeBiogenetic

Properties

IUPAC Name

(NE)-N-(5-methyl-2-propan-2-ylidenecyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBOSCKBLTVABQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(=C(C)C)/C(=N/O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime typically involves the reaction of 5-Methyl-2-(1-methylethylidene)cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Anticancer Activity

The oxime functional group is known for its role in enhancing the anticancer properties of various compounds. Research indicates that derivatives of oximes can exhibit significant cytotoxic effects against a range of cancer cell lines. For example, studies have shown that compounds with similar structures to 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime demonstrate potent inhibitory activity against cancer cell proliferation.

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (μM)Reference
Compound AMCF-7 (Breast)0.04
Compound BMV4-11 (Leukemia)7.89
Compound CLXFL529L (Lung)3.19

In vitro studies have indicated that modifications to the oxime structure can significantly enhance anticancer efficacy, suggesting a promising avenue for drug development.

Antimicrobial Properties

This compound also exhibits antimicrobial properties. Research has shown that compounds with similar frameworks can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli3.0 µmol/mL
Compound ES. aureus14.07 µmol/mL

These findings underscore the potential for this compound in developing new antimicrobial agents.

Material Science Applications

In addition to its biological applications, the compound is being explored for use as a fine chemical intermediate in the synthesis of other materials, including polymers and dyes. Its unique structural features allow it to participate in various chemical reactions, making it valuable in industrial applications.

Table 3: Potential Material Applications

Application TypeDescription
Fine ChemicalsIntermediate in organic synthesis
PolymersPotential use in heat-resistant polymer production
DyesApplication in dye synthesis due to reactive sites

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of oxime derivatives for their anticancer activity against MCF-7 cells, revealing IC50 values as low as 0.04 μM for certain derivatives, indicating strong potential for therapeutic use .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of structurally related compounds, demonstrating significant activity against E. coli and S. aureus with MIC values ranging from 3.0 to 14.07 µmol/mL . These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime
  • CAS Registry Number : 19096-86-7
  • Synonyms: Rosoxime; (Z/E)-(2R,5R)-isomers (four possible stereoisomers due to two stereocenters) .
  • Molecular Formula: C₁₀H₁₉NO
  • Molecular Weight : 169.26 g/mol .

Structural Features :

  • A bicyclic oxime derivative with a cyclohexanone backbone substituted by a methyl group at position 5 and an isopropylidene group at position 2.
Structural and Functional Analogues

Key analogues include oximes, ketones, and menthol derivatives. Below is a comparative analysis:

Compound CAS No. Molecular Formula Functional Group Key Properties
This compound 19096-86-7 C₁₀H₁₉NO Oxime LogP (predicted): 3.08; Experimental LogP: 3.20 . Non-genotoxic, low environmental risk .
Pulegone 89-82-7 C₁₀H₁₆O Monoterpene ketone LogP: ~3.0; Natural occurrence in mint oils. Known insecticidal properties; potential hepatotoxicity at high doses .
5-Methyl-3-heptanone oxime 22457-23-4 C₈H₁₇NO Oxime Read-across analog for toxicity studies. Structurally simpler; similar logP (3.0–3.5) .
Menthol 89-78-1 C₁₀H₂₀O Cyclohexanol LogP: 3.4; Widely used in cosmetics. Lacks oxime group; higher volatility .
2-Cyclohexen-1-one,3,5,5-trimethyl-oxime 2157-58-6 C₉H₁₅NO Oxime Similar bicyclic structure; lower molecular weight (153.22 g/mol). Limited safety data .
Physicochemical Comparison
  • LogP Values :

    • Target compound: 3.08 (predicted) vs. 3.20 (experimental), indicating moderate hydrophobicity .
    • Pulegone: LogP ~3.0, comparable hydrophobicity but lacks oxime group, affecting solubility and reactivity .
    • Menthol: LogP 3.4, higher lipophilicity due to hydroxyl group .
  • Thermal Stability :

    • Oximes generally exhibit lower thermal stability compared to ketones (e.g., pulegone) due to the labile N–O bond .
Toxicological Contrasts

Environmental Persistence :

  • The target compound degrades faster than pulegone, which is resistant to hydrolysis due to its rigid bicyclic structure .

Skin Sensitization :

  • The target compound’s dermal exposure (0.021 μg/kg/day) is below the Dermal Sensitization Threshold (DST: 900 μg/cm²) .
  • Menthol, while safe at low levels, can cause irritation at higher concentrations due to its cooling effect .

Key Research Findings
  • Comparative Bioavailability: Oximes generally exhibit lower membrane permeability than ketones (e.g., pulegone) due to hydrogen bonding with the -NOH group .

Biological Activity

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime, also known by its CAS number 57291-09-5, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this oxime derivative, summarizing findings from various studies and highlighting its therapeutic potential.

  • Chemical Formula : C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 57291-09-5
  • Synonyms : 2-Hydroxyimino-1-isopropylidene-4-methylcyclohexane

Anticancer Properties

Recent studies have indicated that oxime derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assessment : The compound showed promising results in inhibiting the proliferation of cancer cells such as HeLa and A549, with IC₅₀ values indicating effective concentrations for cell death induction. In one study, the compound demonstrated an IC₅₀ of approximately 15.1 µM against HeLa cells, suggesting a potent anticancer activity compared to other known chemotherapeutics .

The mechanisms through which this oxime exerts its biological effects include:

  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells characterized by morphological changes such as nuclear condensation and membrane blebbing.
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly inducing arrest at the G1 phase, which is crucial for preventing further cell division in malignant cells .

Anti-inflammatory and Antibacterial Activities

In addition to its anticancer properties, there is emerging evidence suggesting that oxime derivatives may possess anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Effects : Some studies have highlighted that related compounds exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in managing inflammatory conditions.
  • Antibacterial Activity : Preliminary investigations into the antibacterial properties of this class of compounds suggest potential efficacy against certain bacterial strains, although more detailed studies are necessary to confirm these effects .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC₅₀ (µM)Mechanism
HeLa15.1Apoptosis induction
A5499.1Cell cycle arrest
MCF78.7Apoptosis induction

Comparative Analysis with Other Compounds

Comparative studies have shown that oxime derivatives often outperform traditional chemotherapeutics in terms of potency and selectivity towards cancer cells. For example, certain derivatives demonstrated lower IC₅₀ values than cisplatin across various cancer cell lines, indicating their potential as more effective therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-2-(1-methylethylidene)cyclohexan-1-one oxime, and how can reaction conditions be optimized?

The oxime derivative is typically synthesized via nucleophilic addition of hydroxylamine to the ketone group under controlled pH and temperature. Key steps include:

  • Reagent selection : Use hydroxylamine hydrochloride in ethanol/water mixtures to ensure solubility and reactivity .
  • pH control : Maintain a mildly acidic to neutral pH (5–7) to avoid side reactions like Beckmann rearrangement.
  • Temperature : Reactions at 60–80°C for 6–12 hours yield optimal conversion rates. Post-synthesis, purify via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization.
  • Deuteration : For isotopic labeling, visible-light-induced H/D exchange with D2_2O achieves >95% deuteration at the isopropylidene group, as confirmed by 1^1H NMR .

Q. How can the molecular structure of this oxime be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., oxime proton at δ 8–10 ppm, ketone-derived carbons). Compare with databases like PubChem for validation .
  • X-ray crystallography : Use SHELX-2018 or OLEX2 for structure solution and refinement. Resolve potential disorder in the isopropylidene group by analyzing thermal displacement parameters .
  • Mass spectrometry : Confirm molecular weight (MW 168.23 g/mol) via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While no specific occupational exposure limits (OELs) exist for this oxime, adopt surrogate guidelines:

  • TLV-TWA : Follow cyclohexanone’s threshold (25 ppm) to minimize respiratory/ocular irritation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from dynamic disorder in the isopropylidene group?

Dynamic disorder complicates electron density maps. Mitigate this by:

  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Computational modeling : Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data to validate bond lengths/angles .

Q. What strategies enable site-specific deuteration of this oxime for mechanistic studies, and how is incorporation efficiency quantified?

Deuteration via visible-light catalysis (e.g., 450 nm LED) with D2_2O as the deuterium source:

  • Conditions : Irradiate for 24 hours in acetonitrile with 5 mol% eosin Y as a photosensitizer .
  • Analysis : Calculate D-incorporation using 1^1H NMR peak attenuation (e.g., isopropylidene methyl groups at δ 0.8–1.0 ppm). GC-MS verifies isotopic purity .

Q. How do stereochemical variations (cis/trans oxime isomers) affect biological activity, and what analytical techniques differentiate them?

  • Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate isomers .
  • Biological assays : Test antimicrobial potency (e.g., MIC against E. coli or S. aureus) to correlate stereochemistry with efficacy.
  • Vibrational spectroscopy : FT-IR identifies isomer-specific N–O stretching frequencies (trans: 1620–1660 cm1^{-1}; cis: 1580–1620 cm1^{-1}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental 13^1313C NMR chemical shifts?

  • Step 1 : Re-optimize DFT geometries (B3LYP/6-311+G(d,p)) with solvent effects (IEFPCM model for ethanol).
  • Step 2 : Compare experimental shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Deviations >5 ppm may indicate conformational flexibility or crystal-packing effects .
  • Step 3 : Validate with solid-state NMR to assess crystallographic influences .

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